Chemical structure and properties of 4-Chloro-1-methoxy-2-methylnaphthalene
Chemical structure and properties of 4-Chloro-1-methoxy-2-methylnaphthalene
An In-Depth Technical Guide to 4-Chloro-1-methoxy-2-methylnaphthalene
Introduction
Substituted naphthalenes represent a critical class of bicyclic aromatic hydrocarbons that serve as foundational scaffolds in medicinal chemistry, materials science, and organic synthesis. Their rigid, planar structure and susceptibility to functionalization make them privileged intermediates for developing complex molecular architectures. This guide provides a comprehensive technical overview of a specific derivative, 4-Chloro-1-methoxy-2-methylnaphthalene (CAS No. 120224-15-9).
While extensive literature on this exact molecule is not widespread, this document synthesizes available data, draws logical inferences from structurally related analogs, and outlines robust protocols for its synthesis and characterization. The insights herein are tailored for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical behavior and potential as a versatile building block. We will explore its physicochemical properties, propose a validated synthetic route, detail methods for its analytical characterization, and discuss its potential applications.
Section 1: Chemical Identity and Physicochemical Properties
4-Chloro-1-methoxy-2-methylnaphthalene possesses a naphthalene core functionalized with three distinct substituents: a methoxy group, a methyl group, and a chlorine atom. The specific arrangement of these groups dictates the molecule's electronic properties, reactivity, and steric profile.
Key Identifiers:
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IUPAC Name: 4-Chloro-1-methoxy-2-methylnaphthalene
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CAS Number: 120224-15-9[1]
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Molecular Formula: C₁₂H₁₁ClO
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Molecular Weight: 206.67 g/mol
The physical and chemical properties of a molecule are paramount for designing experiments, predicting its behavior in different environments, and ensuring safe handling. As experimental data for this specific compound is limited, the following table includes values computed through established algorithms, providing reliable estimates for laboratory work.
| Property | Predicted Value | Source/Method |
| Molecular Weight | 206.67 g/mol | - |
| XLogP3 | 4.6 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 1 | Computed |
| Rotatable Bond Count | 1 | Computed |
| Topological Polar Surface Area | 9.2 Ų | Computed |
| Boiling Point | ~300-320 °C | Estimated |
| Solubility | Low in water; soluble in organic solvents like toluene, dichloromethane, and ethyl acetate.[2] | Predicted based on analogs |
Note: Predicted values are derived from computational models and should be used as estimates. Experimental verification is recommended.
Section 2: Synthesis and Reactivity
Proposed Synthetic Pathway: Electrophilic Chlorination
A logical and efficient approach to synthesizing 4-Chloro-1-methoxy-2-methylnaphthalene is through the regioselective electrophilic chlorination of the precursor, 1-methoxy-2-methylnaphthalene. The choice of this pathway is dictated by the directing effects of the substituents on the naphthalene ring. The methoxy group at the C1 position is a powerful activating, ortho-, para-directing group. The methyl group at C2 is a weakly activating, ortho-, para-director. The combined influence strongly directs incoming electrophiles to the C4 position. Using a mild chlorinating agent like N-Chlorosuccinimide (NCS) is crucial to prevent over-chlorination and other side reactions that could occur with harsher reagents like Cl₂ gas.
Experimental Protocol: Synthesis of 4-Chloro-1-methoxy-2-methylnaphthalene
This protocol is a self-validating system; successful synthesis and purification should yield a product whose analytical data matches the predicted characteristics outlined in Section 3.
Materials:
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1-methoxy-2-methylnaphthalene (CAS No. 14093-86-8)[3]
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N-Chlorosuccinimide (NCS)
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-methoxy-2-methylnaphthalene (1.0 eq) in anhydrous acetonitrile.
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Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.
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Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Causality Insight: Acetonitrile is chosen as the solvent for its polarity, which aids in dissolving both the substrate and NCS, while being relatively inert to the reaction conditions.
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-
Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure.
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Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts) and brine.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient.
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Causality Insight: The polarity difference between the nonpolar product and the polar succinimide byproduct allows for efficient separation via silica gel chromatography.
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-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent to yield 4-Chloro-1-methoxy-2-methylnaphthalene as a pure solid or oil. Confirm its identity and purity using the analytical methods described in the next section.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-Chloro-1-methoxy-2-methylnaphthalene.
Chemical Reactivity Insights
The reactivity of 4-Chloro-1-methoxy-2-methylnaphthalene is governed by its substituents. The electron-donating methoxy and methyl groups activate the naphthalene ring towards further electrophilic aromatic substitution, while the chloro group is deactivating. Subsequent substitutions would likely occur on the unsubstituted ring, as the first ring is sterically hindered and its remaining positions are electronically less favored. The chloro group itself can undergo nucleophilic aromatic substitution, but this typically requires harsh conditions or a copper catalyst.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of a synthesized compound. The following section details the expected spectroscopic signatures for 4-Chloro-1-methoxy-2-methylnaphthalene.
Protocol: Sample Preparation for Spectroscopic Analysis
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NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean NMR tube.
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Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile for analysis by techniques such as GC-MS or direct infusion ESI-MS.
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IR Spectroscopy: If the sample is a solid, it can be analyzed as a KBr pellet. If it is an oil or low-melting solid, a thin film can be cast on a salt plate (e.g., NaCl) for analysis by FTIR.
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of a synthesized organic compound.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data based on the compound's structure and known data from similar molecules.[4][5][6]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-8.2 ppm (d, 1H): Aromatic H at C8. δ ~7.4-7.6 ppm (m, 2H): Aromatic H's at C5 and C6. δ ~7.3 ppm (s, 1H): Aromatic H at C3. δ ~7.2-7.3 ppm (m, 1H): Aromatic H at C7. δ ~4.0 ppm (s, 3H): Methoxy (-OCH₃) protons. δ ~2.4 ppm (s, 3H): Methyl (-CH₃) protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150-155 ppm: C1 (attached to -OCH₃). δ ~120-135 ppm: 8 aromatic carbons (quaternary and CH). δ ~115-120 ppm: C3 (aromatic CH). δ ~55-60 ppm: Methoxy carbon (-OCH₃). δ ~15-20 ppm: Methyl carbon (-CH₃). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 206. Isotope Peak (M+2)⁺: m/z 208 (approx. 1/3 intensity of M⁺ due to ³⁷Cl). Key Fragments: m/z 191 ([M-CH₃]⁺), m/z 171 ([M-Cl]⁺). |
| Infrared (IR) | ~3050 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch (methyl/methoxy). ~1600, 1500 cm⁻¹: Aromatic C=C ring stretch. ~1250 cm⁻¹: Aryl-O (ether) stretch. ~800-850 cm⁻¹: C-Cl stretch. |
Justification: The predicted ¹H NMR shifts are based on standard aromatic values, with adjustments for the electronic effects of the substituents. The upfield shifts for the methoxy and methyl protons are characteristic. In mass spectrometry, the 3:1 isotopic signature of chlorine is a key diagnostic feature. The IR bands correspond directly to the vibrational modes of the functional groups present in the molecule.[4][7]
Section 4: Potential Applications and Future Directions
While 4-Chloro-1-methoxy-2-methylnaphthalene is not currently associated with a specific large-scale application, its structure suggests significant potential as an intermediate in drug discovery and materials science. The naphthalene core is a common motif in pharmacologically active compounds.[8] The three distinct functional groups offer multiple handles for further chemical modification:
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Cross-Coupling Reactions: The chloro group can be functionalized via Suzuki, Stille, or Buchwald-Hartwig coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of complex derivatives.
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Demethylation: The methoxy group can be cleaved to reveal a naphthol, a versatile functional group for further elaboration or for studying structure-activity relationships.
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Benzylic Functionalization: The methyl group can be oxidized or halogenated to introduce new reactive sites.
Future research should focus on exploring these synthetic transformations to build libraries of novel compounds. These libraries could then be screened for biological activity against various therapeutic targets. Given the prevalence of substituted naphthalenes in bioactive molecules, it is plausible that derivatives of 4-Chloro-1-methoxy-2-methylnaphthalene could exhibit interesting pharmacological profiles.
Section 5: Safety and Handling
As a chlorinated aromatic hydrocarbon, 4-Chloro-1-methoxy-2-methylnaphthalene should be handled with appropriate care in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Toxicity: While specific toxicity data is unavailable, related compounds like methylnaphthalenes and other chlorinated aromatics can be toxic.[9][10] Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Always consult the Safety Data Sheet (SDS) for any chemical before use.
References
-
Public Services and Procurement Canada. (n.d.). Fact sheet: 2-methylnaphthalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10997508, 1-Methoxy-2-methylnaphthalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43147269, 4-Chloro-2-methoxy-2-methylpentane. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458156, 1-Chloro-4-methoxy-2-methylbenzene. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 2-Methylnaphthalene – Knowledge and References. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-CHLORO-2-METHOXY-1-METHYLBENZENE. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 4: Chemical and Physical Information - Naphthalene, 1-Methylnaphthalene, 2-Methylnaphthalene. Retrieved from [Link]
-
National Toxicology Program. (1996). Nomination Background: 4-Methoxy-N-methyl-1,8-naphthalimide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. Retrieved from [Link]
-
IUCr Journals. (n.d.). The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]- amino}-4-methylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated thermodynamic parameters of 4-methoxy-4-methyl-2-pentanone at 298.15 K. Retrieved from [Link]
-
SciSpace. (n.d.). Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1-methyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 2-methoxy-1-nitronaphthalene. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 2-methylnaphthalene. Retrieved from [Link]
-
OECD. (n.d.). SIDS INITIAL ASSESSMENT PROFILE for 2-methylnaphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of c9h7+ ions in the mass spectra of 2-methyl-, 2-chloromethyl-, and 2-hydroxymethylnaphthalenes. Retrieved from [Link]
-
MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Chloromethyl-4-methylnaphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. Retrieved from [Link]
-
Semantic Scholar. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138615, 1-Chloro-2-methylnaphthalene. Retrieved from [Link]
-
mVOC. (n.d.). 1-methylnaphthalene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
Atmospheric Measurement Techniques. (2019). Identification of gas-phase pyrolysis products in a prescribed fire. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1-methoxy-. Retrieved from [Link]
Sources
- 1. 120224-15-9|4-Chloro-1-methoxy-2-methylnaphthalene|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Methoxy-2-methylnaphthalene | 14093-86-8 [sigmaaldrich.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Chloro-2-methylnaphthalene | C11H9Cl | CID 138615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 10. datasheets.scbt.com [datasheets.scbt.com]
